molecular formula C16H15N9 B6446750 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2548982-28-9

3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6446750
CAS No.: 2548982-28-9
M. Wt: 333.35 g/mol
InChI Key: CGZWQYGJOJYTEA-UHFFFAOYSA-N
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Description

The compound 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile features a pyrazine-2-carbonitrile core linked via a piperazine moiety to a pyrimidine ring substituted with a pyrazole group. This structure combines multiple nitrogen-containing heterocycles, which are common in pharmaceuticals targeting kinases, receptors, or enzymes due to their hydrogen-bonding capabilities and structural rigidity .

Properties

IUPAC Name

3-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N9/c17-11-13-16(19-4-3-18-13)24-8-6-23(7-9-24)14-10-15(21-12-20-14)25-5-1-2-22-25/h1-5,10,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZWQYGJOJYTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented by the following formula:

  • Molecular Formula: C16H18N6
  • Molecular Weight: 310.354 g/mol
  • CAS Number: 2606144-45-8

The compound features a pyrazine ring, a piperazine moiety, and a pyrimidine derivative, which are known to contribute to various biological activities.

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of related pyrazole derivatives. For instance, a series of compounds similar to the one showed significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The most active compounds demonstrated IC90 values between 3.73 and 4.00 μM, indicating their potential as effective antitubercular agents.

Cytotoxicity Studies

In vitro cytotoxicity assays on human embryonic kidney (HEK-293) cells revealed that the most active compounds exhibited low toxicity, suggesting a favorable safety profile for further development . This is critical for any therapeutic application, as high selectivity against pathogenic cells while sparing normal cells is essential.

Herbicidal Activity

A related class of pyrazole derivatives has been evaluated for herbicidal activity. Some compounds displayed strong inhibition of weed growth, with IC50 values as low as 1.90 mg/L against Pennisetum alopecuroides . This suggests that modifications in the structure can lead to significant variations in biological activity.

The mechanisms through which these compounds exert their biological effects are under investigation. Docking studies indicate that these compounds may interact with specific targets within bacterial cells, disrupting essential processes such as cell wall synthesis or metabolic pathways .

Case Studies and Research Findings

  • Antitubercular Efficacy : In a study focused on designing new antitubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The findings indicated that structural modifications significantly influenced their activity levels .
  • Cytotoxicity Assessment : A comprehensive evaluation of cytotoxic effects on HEK-293 cells was performed for multiple derivatives. Results showed that most compounds were non-toxic at concentrations effective against tuberculosis, supporting their potential therapeutic use .
  • Herbicidal Evaluation : A separate study investigating the herbicidal properties of pyrazole derivatives found that certain substitutions led to enhanced activity against specific weeds, highlighting the importance of structure-activity relationships in drug design .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Compounds similar to 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives have shown promise as AMPK inhibitors, which are significant in cancer metabolism regulation. The synthesis of related compounds has been reported to yield effective inhibitors for various cancer types, indicating the potential of this compound in anticancer drug development .
  • Neurological Disorders
    • The piperazine and pyrazolyl components suggest potential applications in treating neurological disorders. Research indicates that modifications of similar compounds can lead to neuroprotective effects and improvements in cognitive function. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
  • Antimicrobial Activity
    • Some studies have highlighted the antimicrobial properties of pyrazine derivatives, suggesting that this compound may exhibit similar effects. The compound's structure allows for interactions with bacterial enzymes or receptors, potentially leading to the development of new antibiotics .

Case Studies

StudyFindingsApplication
Study on AMPK InhibitorsIdentified several derivatives with significant inhibition against AMPK pathways linked to cancer metabolismDevelopment of anticancer therapies
Neuroprotective EffectsEvaluated compounds with similar structures showing improvement in cognitive functions in animal modelsTreatment for neurodegenerative diseases
Antimicrobial ScreeningAssessed various pyrazine derivatives against bacterial strains, revealing promising activityPotential for new antibiotic formulations

Comparison with Similar Compounds

Key Structural Features of Analogous Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name/ID Key Structural Features Potential Implications Reference
Target Compound Pyrazine-2-carbonitrile, piperazine, pyrimidine, pyrazole High polarity from multiple nitrogens; potential kinase interaction
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () Arylpiperazine, trifluoromethylphenyl, pyrazole, ketone linker Enhanced lipophilicity (CF3 group); possible CNS activity
5-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile () Fused imidazopyrrolopyrazine, methylpiperidine, pyrazine-carbonitrile Increased steric bulk; potential solubility challenges
2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile () Pyrazolo-oxazin fused ring, cyano groups Electron-withdrawing effects; possible metabolic stability
3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile () Dual pyrazole rings, phenyl substituents, carbonitrile Planar structure; π-π stacking potential

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in ’s compound increases logP, favoring blood-brain barrier penetration, whereas the target compound’s polar heterocycles may limit CNS uptake .
  • Solubility : Fused tricyclic systems (e.g., ) often reduce aqueous solubility compared to the target’s simpler pyrazine-pyrimidine framework .
  • Electronic Effects: Electron-withdrawing cyano groups (common in all compounds) enhance metabolic stability by resisting oxidative degradation .

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